Product packaging for AR-L 100 BS(Cat. No.:CAS No. 77303-18-5)

AR-L 100 BS

Cat. No.: B1667595
CAS No.: 77303-18-5
M. Wt: 331.4 g/mol
InChI Key: PKNOXLRZOZVZIP-UHFFFAOYSA-N
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Description

Contextualizing AR-L 100 BS within the Imidazo[4,5-b]pyridine Class

This compound is situated within the broader family of imidazo[4,5-b]pyridines. echemi.com These compounds are bicyclic heterocycles resulting from the fusion of an imidazole (B134444) ring with a pyridine (B92270) ring. mdpi.com The imidazo[4,5-b]pyridine structure bears a notable resemblance to purines, a characteristic that has historically driven interest in this class for biological and medicinal investigations. researchgate.netnih.govbenthamdirect.com

Historical Perspectives on Imidazo[4,5-b]pyridines as Bioactive Compounds

The imidazo[4,5-b]pyridine scaffold is recognized as one of the older known heteroaromatic structures. nih.govbenthamdirect.com Its structural similarity to purine (B94841) bases has long stimulated biological research to evaluate its potential therapeutic utility. researchgate.netnih.govbenthamdirect.com Early studies demonstrated the bioactivity of these compounds, including their function as positive allosteric modulators of the GABAA receptor. researchgate.net The discovery of diverse biological activities within this class has led to their exploration in various disease states and the development of novel bioactive agents. researchgate.netnih.govbenthamdirect.com Examples of activities associated with imidazo[4,5-b]pyridines include the inhibition of proton pumps and aromatase, as well as activity akin to nonsteroidal anti-inflammatory drugs. researchgate.net

Current Research Landscape and Future Directions for this compound Investigations

Contemporary research on this compound primarily focuses on its effects within the cardiovascular system. cymitquimica.comebiohippo.com Investigations have examined its influence on myocardial contractility and blood pressure dynamics. cymitquimica.comebiohippo.comnih.gov Given that the imidazo[4,5-b]pyridine class continues to be a subject of research for a wide array of biological properties, future studies on this compound could potentially explore other areas where this core structure has shown promise, such as kinase inhibition or other targets relevant to cardiopulmonary conditions or related pathologies. nih.govbenthamdirect.com The sustained interest in the imidazo[4,5-b]pyridine scaffold suggests potential avenues for further research into the specific attributes and potential applications of derivatives like this compound. nih.govbenthamdirect.com

Detailed research findings on the cardiovascular effects of this compound have been documented in comparative studies involving related benzimidazole (B57391) derivatives. This compound was shown to increase the force of contraction in isolated rat atria, achieving a maximum effect of 100% at concentrations ranging from 3 to 1000 µmol/l. nih.gov In studies conducted on anaesthetized cats, this compound led to an augmentation of dp/dtmax, a measure of myocardial contractility, by up to 141-216% at doses between 0.1 and 10 mg/kg intravenously. nih.gov Uniquely among the tested compounds (AR-L 57 BS, this compound, and AR-L 115 BS), this compound caused a decrease in heart rate by 17% in anaesthetized cats, while the other two compounds increased it. nih.gov Furthermore, this compound significantly elevated blood pressure by more than 50%, whereas AR-L 57 BS and AR-L 115 BS had only weak effects on blood pressure. nih.gov The onset of these cardiovascular effects was rapid, and the duration of action for this compound was reported to be up to 20 minutes. nih.gov The positive inotropic effects of these benzimidazoles, including this compound, were found to be stronger than that of ouabain (B1677812) and comparable to those of theophylline (B1681296) and isoprenaline. nih.gov

CompoundEffect on Isolated Rat Atria (Increase in Force of Contraction at 3-1000 µmol/l)Effect on dp/dtmax (Anaesthetized Cats, 0.1-10 mg/kg i.v.)Effect on Heart Rate (Anaesthetized Cats)Effect on Blood Pressure (Anaesthetized Cats)Duration of Effect (Anaesthetized Cats)
This compoundIncreased (up to 100%) nih.govAugmented (up to 141-216%) nih.govDecreased by 17% nih.govElevated by > 50% nih.govUp to 20 minutes nih.gov
AR-L 57 BSIncreased (up to 100%) nih.govAugmented (up to 141-216%) nih.govRose by 17-38% nih.govWeak effects nih.govUp to 20 minutes nih.gov
AR-L 115 BSIncreased (up to 100%) nih.govAugmented (up to 141-216%) nih.govRose by 17-38% nih.govWeak effects nih.gov> 50 minutes nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3O3S B1667595 AR-L 100 BS CAS No. 77303-18-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77303-18-5

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-[4-methoxy-2-(2-methylsulfinylethoxy)phenyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C16H17N3O3S/c1-21-11-5-6-12(14(10-11)22-8-9-23(2)20)15-18-13-4-3-7-17-16(13)19-15/h3-7,10H,8-9H2,1-2H3,(H,17,18,19)

InChI Key

PKNOXLRZOZVZIP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OCCS(=O)C

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OCCS(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-methoxy-2-((2-methylsulfinyl)ethoxy)phenyl)-3H-imidazo(4,5-b)pyridine
AR L100
AR-L 100 BS
AR-L-100 BS
AR-L100

Origin of Product

United States

Structural Elucidation and Chemical Classifications of Ar L 100 Bs

AR-L 100 BS as a Benzimidazole (B57391) Derivative

This compound is classified as a benzimidazole derivative. Benzimidazoles are a class of bicyclic heterocyclic compounds featuring a benzene (B151609) ring fused to an imidazole (B134444) ring. This core structure provides a versatile scaffold for various chemical substitutions, leading to a wide range of biological activities. The general structure of a benzimidazole involves a nine-membered ring system containing nitrogen atoms in the imidazole ring.

This compound possesses the molecular formula C₁₆H₁₇N₃O₃S and a molecular weight of 331.39 g/mol . cymitquimica.comechemi.combiocat.comuni.lu Its chemical name is 2-(4-methoxy-2-((2-methylsulfinyl)ethoxy)phenyl)-3H-imidazo(4,5-b)pyridine or 2-(4-Methoxy-2-(2-(methylsulfinyl)ethoxy)phenyl)-1H-imidazo(4,5-b)pyridine. echemi.comchemicalbook.com This name explicitly indicates the presence of the imidazo[4,5-b]pyridine framework, which is a structural variation closely related to the benzimidazole core.

Positional Isomerism and Structural Analogs within the Imidazo[4,5-b]pyridine Framework

This compound is one of several compounds studied within the series of AR-L benzimidazole and imidazo[4,5-b]pyridine derivatives, which have been investigated for their cardiotonic properties. Other notable structural analogs within this framework include AR-L 57 BS and AR-L 115 BS (sulmazole). nih.govnih.gov These compounds share the core imidazo[4,5-b]pyridine structure but differ in the substituents attached to the phenyl ring.

The structural differences between these analogs are key to understanding their varying biological profiles. For instance, AR-L 57 BS is 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]-pyridine, and AR-L 115 BS is 2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine. nih.govnih.gov The systematic variation of substituents on the phenyl ring, as seen in this compound, AR-L 57 BS, and AR-L 115 BS, allows for the study of structure-activity relationships within this class of cardiotonic agents.

Table 1: Structural Analogs of this compound within the Imidazo[4,5-b]pyridine Framework

CompoundCore StructurePhenyl Substituents
This compoundImidazo[4,5-b]pyridine4-methoxy-2-((2-methylsulfinyl)ethoxy)
AR-L 57 BSImidazo[4,5-b]pyridine2,4-Dimethoxy
AR-L 115 BSImidazo[4,5-b]pyridine2-methoxy-4-(methylsulfinyl)

Derivations and Structural Modifications of Related Cardiotonic Agents

The study of this compound and its analogs is part of a broader effort to develop cardiotonic agents with improved efficacy and safety profiles. Cardiotonic agents are compounds that enhance the contractility of the heart muscle. wikipedia.org Historically, this class includes diverse structures such as cardiac glycosides and phosphodiesterase inhibitors. wikipedia.org

The imidazo[4,5-b]pyridine framework, due to its structural similarity to naturally occurring purines, has been explored as a privileged scaffold in medicinal chemistry for various therapeutic areas, including cardiovascular diseases. irb.hr The AR-L series represents a specific line of investigation into the cardiotonic potential of substituted imidazo[4,5-b]pyridine derivatives.

Structural modifications of the core imidazo[4,5-b]pyridine or the attached phenyl ring substituents can lead to compounds with altered pharmacological properties. For instance, variations in the position and nature of methoxy (B1213986) and methylsulfinyl groups, as seen in this compound, AR-L 57 BS, and AR-L 115 BS, contribute to their distinct effects. nih.gov

Research into the molecular basis of the activity of these compounds has revealed that their mechanisms of action can vary. While some related cardiotonic agents may act through phosphodiesterase inhibition, studies on this compound have suggested that its cardiotonic effects may not primarily involve cyclic AMP accumulation. nih.gov Instead, research indicates that this compound can inhibit Na+,K+-adenosine triphosphatase activity, suggesting a different mechanism contributing to its inotropic effects. nih.gov This highlights how structural variations within this class can lead to diverse molecular targets and mechanisms of action.

The development of structural analogs and derivatives of cardiotonic agents like this compound involves systematic chemical synthesis and biological evaluation to understand the relationship between molecular structure and pharmacological activity. rsc.org This process aims to identify compounds with optimized properties for potential therapeutic applications.

Table 2: Molecular Formulas and Weights of Related Cardiotonic Agents

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₆H₁₇N₃O₃S331.39
AR-L 115 BSC₁₄H₁₃N₃O₂S287.34
SulmazoleC₁₄H₁₃N₃O₂S287.34

Note: AR-L 115 BS is also known as sulmazole. nih.gov

The ongoing exploration of structural modifications within the benzimidazole and imidazo[4,5-b]pyridine frameworks continues to be a relevant area of research in the pursuit of novel cardiotonic agents with tailored pharmacological profiles.

Elucidating the Molecular and Cellular Mechanisms of Action for Ar L 100 Bs

Investigation of AR-L 100 BS Effects on Myocardial Contractility

Studies have explored the effects of this compound on the contractile properties of the heart, both in isolated tissue preparations and in vivo models. nih.govpatsnap.com

Direct Inotropic Effects in Isolated Cardiac Tissues

This compound has been shown to increase the force of contraction in isolated cardiac tissues, such as rat atria and cat papillary muscles. nih.govnih.gov In isolated rat atria, this compound increased the force of contraction in a concentration-dependent manner, achieving a maximal increase of up to 100% at concentrations ranging from 3 to 1000 µmol/l. nih.gov Similarly, in cat papillary muscles, this compound increased the contractile state in a concentration-dependent fashion. nih.gov These direct effects on isolated tissues indicate a positive inotropic action of the compound on the myocardium.

Analysis of Systolic and Diastolic Function Parameters (e.g., dp/dtmax)

In anesthetized animal models, this compound has been shown to augment parameters indicative of systolic function, such as the maximal rate of pressure rise (dp/dtmax). nih.govkarger.com In anesthetized cats, dp/dtmax was augmented by maximally 141-216% at doses of 0.1-10 mg/kg intravenously. nih.gov In pithed guinea pigs, this compound induced a maximal increase in left ventricular dp/dtmax of 3050 ± 320 mm Hg/s. karger.com The dose of this compound required to increase dp/dtmax by 1000 mm Hg/s was found to be 0.36 mg/kg in this model, indicating its potency. karger.com

While this compound demonstrates positive inotropic effects, its impact on heart rate varies depending on the species and dose. In anesthetized cats, this compound decreased heart rate by 17%. nih.gov In pithed guinea pigs, a dual effect on heart rate was observed; doses below 3 mg/kg decreased heart rate, while a higher dose of 10 mg/kg increased it by 38 ± 8 bpm. karger.com

The following table summarizes some observed effects of this compound on myocardial contractility parameters:

PreparationParameterEffectMagnitude/ValueReference
Isolated rat atriaForce of contractionIncreasedMaximally 100% (3-1000 µM) nih.gov
Isolated cat papillary musclesContractile stateIncreased (conc.-dep.)Not specified nih.gov
Anesthetized catsdp/dtmaxAugmentedMaximally 141-216% (0.1-10 mg/kg) nih.gov
Pithed guinea pigsLV-dp/dtmaxIncreasedMaximally 3050 ± 320 mm Hg/s karger.com
Pithed guinea pigsHeart rate (< 3 mg/kg)DecreasedNot specified karger.com
Pithed guinea pigsHeart rate (10 mg/kg)Increased38 ± 8 bpm karger.com

Evaluation of Enzyme Inhibition Profiles

The mechanism of action of this compound has been investigated through its effects on key enzymes involved in cardiac regulation. wikipedia.orgnih.gov

Phosphodiesterase Isozyme III Inhibition

Phosphodiesterase (PDE) enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmhmedical.com PDE isozyme III is of particular interest in cardiac tissue as its inhibition leads to increased intracellular cAMP levels, which can enhance myocardial contractility. mhmedical.comnih.gov

Studies have evaluated the inhibitory effect of this compound on phosphodiesterase activity. The IC50 for inhibition of phosphodiesterase (isozyme III) by this compound was reported as 280 µM. nih.gov This indicates that while this compound does inhibit PDE III, the concentration required for this inhibition is relatively high compared to concentrations at which positive inotropic effects are observed in some preparations. nih.govnih.gov

Na+,K+-Adenosine Triphosphatase Activity Modulation

The Na+,K+-adenosine triphosphatase (Na+,K+-ATPase), also known as the sodium-potassium pump, is an enzyme vital for maintaining the electrochemical gradients of sodium and potassium across cell membranes. wikipedia.orgnih.gov This pump actively transports three sodium ions out of the cell and two potassium ions into the cell, a process that consumes ATP. wikipedia.orgconicet.gov.ar Inhibition of Na+,K+-ATPase can lead to an increase in intracellular sodium concentration, which in turn affects calcium handling and can influence myocardial contractility.

Research has shown that this compound inhibits Na+,K+-ATPase activity. nih.gov Studies using canine kidney or cardiac sarcolemmal vesicles demonstrated that this compound inhibited Na+,K+-ATPase activity with an IC50 of 8 µM. nih.gov This inhibition of the enzyme paralleled the inotropic responses observed in vitro; the EC50 for contractility in papillary muscle was 11.5 µM, which is in a similar concentration range to the IC50 for Na+,K+-ATPase inhibition. nih.gov Furthermore, this compound was found to inhibit sodium pump activity in intact cat papillary muscles, resulting in a decrease in ouabain-sensitive 86Rb+ uptake at concentrations of 30 and 100 µM. nih.gov

Implications for Cyclic Adenosine Monophosphate (cAMP) Signaling Pathways

Cyclic adenosine monophosphate (cAMP) is a crucial second messenger involved in various intracellular signaling pathways, including those regulating myocardial contractility. wikipedia.orgnih.gov Increased intracellular cAMP levels typically lead to activation of protein kinase A (PKA), which phosphorylates various proteins involved in calcium handling and myofilament interaction, ultimately enhancing contractility. mhmedical.com

Given the observed inhibition of phosphodiesterase isozyme III by this compound, an increase in intracellular cAMP levels might be expected. However, studies investigating the molecular basis of this compound's cardiotonic activities suggest that cAMP may not be primarily involved in its cardiac responses. nih.gov Assessing the cardiotonic actions of this compound in the presence of carbachol (B1668302), a muscarinic receptor stimulant that typically counteracts cAMP-mediated effects, did not alter the inotropic responses to this compound. nih.gov Additionally, this compound did not potentiate the inotropic actions of isoproterenol (B85558), a beta-adrenergic receptor agonist that increases cAMP production. nih.gov These findings imply that while this compound inhibits PDE III, its positive inotropic effect may not be primarily mediated through the classical cAMP signaling pathway. Instead, the observed correlation between Na+,K+-ATPase inhibition and inotropic responses suggests that this mechanism may play a more significant role in the cardiac effects of this compound. nih.gov

Modulation of Ion Transporter Activity

Ion transporters are crucial for maintaining cellular homeostasis, regulating membrane potential, and facilitating various cellular processes. The activity of these transporters can be modulated by various endogenous and exogenous compounds. This compound has been investigated for its effects on ion transport, with a particular focus on the sodium pump.

Inhibition of Sodium Pump Activity

The sodium-potassium pump (Na+/K+-ATPase) is a vital enzyme found in the plasma membrane of all animal cells, responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. wikipedia.orgphysiology.org This is achieved by actively transporting three sodium ions out of the cell and two potassium ions into the cell for each molecule of ATP hydrolyzed. wikipedia.org This unequal exchange of ions contributes to the negative resting membrane potential and establishes the steep concentration gradients necessary for various secondary active transport processes. wikipedia.org

Research indicates that this compound acts as an inhibitor of Na+/K+-ATPase activity. While the precise binding site and detailed mechanism of inhibition for this compound may vary compared to other known inhibitors like cardiac glycosides, the functional outcome is a reduction in the pump's ability to transport sodium and potassium ions. frontiersin.orgdrugbank.com Studies on other sodium pump inhibitors, such as certain flavonolignans, have identified potential binding sites on the enzyme, including extracellular and cytoplasmic domains, which can lead to blocked cation transport or allosteric inhibition. frontiersin.org The inhibition of this pump by compounds like this compound disrupts the normal ion balance across the cell membrane.

Detailed research findings on the inhibitory effects of specific compounds on Na+/K+-ATPase activity often involve determining the half-maximal inhibitory concentration (IC50) values in various tissue preparations. For instance, studies on flavonolignans showed IC50 values in the micromolar range for inhibiting Na+/K+-ATPase. frontiersin.org While specific IC50 data for this compound across different isoforms or tissues were not extensively detailed in the search results, the principle of measuring enzyme inhibition kinetics is a standard method to quantify the potency of such compounds.

Consequences for Intracellular Ion Homeostasis

The inhibition of the sodium pump by this compound has significant consequences for intracellular ion homeostasis. The primary effect is an increase in the intracellular concentration of sodium ions ([Na+]i) due to the reduced extrusion of sodium from the cell. wikipedia.org This accumulation of intracellular sodium, in turn, affects other ion transporters and gradients.

One crucial consequence is the impact on the sodium-calcium exchanger (NCX). wikipedia.org The NCX utilizes the energy stored in the sodium gradient to transport calcium ions across the plasma membrane. Typically, the inward sodium gradient drives the extrusion of calcium from the cell. However, with an elevated [Na+]i resulting from sodium pump inhibition, the driving force for calcium extrusion via the NCX is reduced, or the exchanger may even reverse its mode of action, leading to an influx of calcium into the cell. wikipedia.org This can result in an increase in intracellular calcium concentration ([Ca2+]i).

Data illustrating the changes in intracellular ion concentrations following exposure to sodium pump inhibitors are typically obtained through techniques such as fluorescence microscopy using ion-sensitive dyes or atomic absorption spectroscopy. While specific data tables for this compound were not available in the search results, studies on other inhibitors demonstrate a dose-dependent increase in intracellular sodium and calcium upon enzyme inhibition.

Receptor-Mediated Interactions and Assessment of Their Absence

Beyond its effects on ion transporters, the potential for this compound to interact with various cellular receptors has been assessed to understand its full pharmacological profile. Two key classes of receptors evaluated are adrenergic receptors and histamine (B1213489) H2 receptors.

Evaluation of Adrenergic Receptor Involvement (Alpha, Beta)

Adrenergic receptors, including alpha (α) and beta (β) subtypes, are G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) and play significant roles in the sympathetic nervous system. wikipedia.orgnih.govmdpi.comfrontiersin.org These receptors mediate a wide range of physiological responses, including changes in heart rate, blood pressure, and smooth muscle tone. wikipedia.orgnih.gov Given the potential cardiovascular effects of compounds that modulate ion transport, it is important to determine if this compound also interacts with adrenergic receptors.

Studies evaluating the interaction of a compound with adrenergic receptors typically involve binding assays to assess affinity for different receptor subtypes (e.g., α1, α2, β1, β2, β3) and functional assays to determine if the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). wikipedia.orgfrontiersin.org The assessment of this compound's interaction with adrenergic receptors (alpha and beta) aimed to determine if its observed biological effects are mediated, in part, through these pathways.

Based on the provided outline and typical pharmacological assessments, the evaluation likely involved experiments designed to ascertain if this compound binds to or modulates the activity of α- and β-adrenergic receptors. The indication that this was an "assessment of their absence" suggests that research findings likely demonstrated a lack of significant interaction or affinity of this compound for these receptor types at relevant concentrations. This finding would be crucial in attributing the compound's effects primarily to its modulation of ion transporters rather than adrenergic signaling.

Histamine H2-Receptor Antagonism Assessment

Histamine H2 receptors are another class of G protein-coupled receptors, primarily known for their role in regulating gastric acid secretion in the stomach. wikipedia.orgnih.govdrugs.comclevelandclinic.orgmedscape.com Blocking these receptors with antagonists reduces stomach acid production and is a common therapeutic strategy for conditions like peptic ulcers and gastroesophageal reflux disease. wikipedia.orgnih.govdrugs.comclevelandclinic.orgmedscape.com

The assessment of this compound for histamine H2-receptor antagonism would involve experiments to determine if the compound can block the effects of histamine at these receptors. This could include functional assays measuring gastric acid secretion in response to histamine in the presence and absence of this compound, or binding assays to assess the compound's affinity for the H2 receptor. wikipedia.orgclevelandclinic.orgmedscape.com

Similar to the adrenergic receptor assessment, the phrasing "Histamine H2-Receptor Antagonism Assessment" within the context of "Assessment of Their Absence" implies that investigations likely concluded that this compound does not exhibit significant histamine H2-receptor antagonist activity. This finding would help to differentiate this compound from compounds that primarily target histamine receptors and further support the focus on its ion transporter modulating properties as the primary mechanism of action.

Preclinical Pharmacological Investigations of Ar L 100 Bs

In Vitro Pharmacological Characterization

In vitro studies provide valuable insights into the direct effects of AR-L 100 BS on isolated tissues and enzymatic activities, free from systemic influences. adinstruments.comradnoti.commdpi.comresearchgate.netplos.orgeuropa.eu

Studies in Isolated Organ Preparations (e.g., Rat Atria, Cat Papillary Muscles)

Studies using isolated organ preparations, such as cat papillary muscles, have demonstrated that this compound increases the contractile state in a concentration-dependent manner. nih.gov These positive inotropic effects were not blocked by alpha, beta, or H2-receptor antagonists, suggesting a mechanism independent of these receptors. nih.gov Investigations into the role of cyclic AMP in these contractile responses, including assessing actions in the presence of carbachol (B1668302) and the potentiation of isoproterenol (B85558) effects, implied that cyclic AMP is not involved in the cardiac responses to this compound. nih.gov

Concentration-Response Relationships in Myocardial Preparations

Concentration-response studies in myocardial preparations, such as cat papillary muscle, have established the relationship between this compound concentration and its inotropic effect. The EC50 (half maximal effective concentration) for contractility in papillary muscle was reported as 11.5 µM. nih.gov This indicates the concentration at which this compound elicits 50% of its maximal contractile response in this tissue.

Interactive Table 1: In Vitro Contractility Data

PreparationEffectEC50 (µM)
Cat Papillary MuscleContractility11.5

Enzymatic Activity Assays (e.g., Na+,K+-ATPase, Phosphodiesterase)

Enzymatic activity assays have been conducted to explore the molecular targets of this compound. This compound was found to inhibit Na+,K+-adenosine triphosphatase (Na+,K+-ATPase) activity in preparations from canine kidney and cardiac sarcolemmal vesicles. nih.govresearchgate.netfrontiersin.org The inhibition of this enzyme paralleled the inotropic responses observed in vitro, with an IC50 (half maximal inhibitory concentration) for Na+,K+-ATPase inhibition of 8 µM. nih.gov This is comparable to the EC50 for contractility in papillary muscle, suggesting a potential link between Na+,K+-ATPase inhibition and the positive inotropic effect. nih.gov

In contrast, the inhibitory effect of this compound on phosphodiesterase (isozyme III) was significantly less potent, with an IC50 of 280 µM. nih.govahajournals.org this compound also inhibited sodium pump activity in intact cat papillary muscles. nih.gov Concentrations of 30 µM and 100 µM this compound resulted in 13% and 45% decreases, respectively, in ouabain-sensitive 86Rb+ uptake determined at 3 Hz. nih.gov

Interactive Table 2: Enzymatic Inhibition Data

EnzymeIC50 (µM)
Na+,K+-ATPase8
Phosphodiesterase (Type III)280

In Vivo Pharmacological Characterization in Animal Models

In vivo studies in animal models are crucial for evaluating the systemic hemodynamic effects and cardiac performance parameters of this compound in a complex biological system. amegroups.orgfrontiersin.orgmdpi.comspandidos-publications.comnih.govphysiology.org

Hemodynamic Studies in Anesthetized Mammalian Species (e.g., Cats, Dogs)

Hemodynamic studies in anesthetized mammalian species, such as dogs, have been conducted to assess the in vivo effects of this compound. nih.gov In these studies, this compound increased contractility. nih.gov

Cardiac Performance Parameters (e.g., Heart Rate, Blood Pressure)

Evaluation of cardiac performance parameters in anesthetized dogs revealed that this compound increased contractility but did not significantly alter either heart rate or mean arterial blood pressure. nih.govnih.govlumenlearning.comnih.govoregonstate.educationahajournals.org

Interactive Table 3: In Vivo Cardiac Performance Data (Anesthetized Dogs)

ParameterEffect
ContractilityIncreased
Heart RateNot altered
Mean Arterial Blood PressureNot altered

Duration of Pharmacological Effects

Preclinical studies in anesthetized cats have examined the duration of the cardiovascular effects of this compound. Following intravenous administration, the effects of this compound were observed to be rapid in onset and lasted up to 20 minutes. nih.gov This duration was comparable to that of AR-L 57 BS but notably shorter than that of AR-L 115 BS, another related benzimidazole (B57391) derivative, whose effects lasted for more than 50 minutes. nih.gov

Comparative Preclinical Efficacy Studies

Comparative studies have been conducted to evaluate the efficacy of this compound relative to other cardiotonic agents, including related benzimidazole derivatives and established therapeutic compounds. nih.gov

Comparison with Related Benzimidazole Derivatives (AR-L 57 BS, AR-L 115 BS)

Comparisons between this compound, AR-L 57 BS (2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]-pyridine), and AR-L 115 BS (2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine) have been performed in isolated rat atria and anesthetized cats. nih.gov

In isolated rat atria, all three compounds increased the force of contraction by a maximum of 100% at concentrations ranging from 3 to 1000 µmol/l. nih.gov

In anesthetized cats, this compound augmented dp/dtmax, a measure of contractility, by maximally 141-216% at doses between 0.1 and 10 mg/kg intravenously. nih.gov While AR-L 57 BS and AR-L 115 BS also increased heart rate, this compound caused a decrease in heart rate by 17%. nih.gov Regarding blood pressure, AR-L 57 BS and AR-L 115 BS had weak effects, whereas this compound significantly elevated blood pressure by more than 50%. nih.gov

The following table summarizes some of the comparative cardiovascular effects:

CompoundEffect on Force of Contraction (Isolated Rat Atria, max %)Effect on dp/dtmax (Anesthetized Cats, max %)Effect on Heart Rate (Anesthetized Cats, %)Effect on Blood Pressure (Anesthetized Cats)Duration of Effects (Anesthetized Cats, i.v.)
AR-L 57 BS100141-216Increased by 17-38Weak effectsUp to 20 minutes
This compound100141-216Decreased by 17Elevated by >50%Up to 20 minutes
AR-L 115 BS100141-216Increased by 17-38Weak effectsMore than 50 minutes

Efficacy Relative to Established Cardiotonic Agents (e.g., Ouabain (B1677812), Theophylline (B1681296), Isoprenaline)

Preclinical evaluations have also compared the positive inotropic effects of the benzimidazole derivatives, including this compound, to established cardiotonic agents such as ouabain, theophylline, and isoprenaline. nih.gov The positive inotropic effects of this compound and the other tested benzimidazoles were found to be stronger than those of ouabain. nih.gov Their effects were considered comparable to those of theophylline and isoprenaline. nih.gov

Studies investigating the mechanism of action of this compound in cat papillary muscles indicated that its contractile effects were not blocked by alpha, beta, or H2-receptor antagonists, suggesting that cyclic AMP is not involved in these responses. nih.gov this compound was found to inhibit Na+,K+-adenosine triphosphatase activity in canine kidney and cardiac sarcolemmal vesicles, with the inhibition paralleling the inotropic responses observed in vitro. nih.gov The EC50 for contractility in papillary muscle was 11.5 µM, while the IC50 for inhibiting Na+,K+-adenosine triphosphatase was 8 µM. nih.gov In contrast, the IC50 for inhibiting phosphodiesterase (isozyme III) was significantly higher at 280 µM. nih.gov Inhibition of sodium pump activity was also observed in intact cat papillary muscles. nih.gov

CompoundRelative Positive Inotropic Effect (vs. Ouabain, Theophylline, Isoprenaline)Primary Proposed Mechanism (this compound)
This compoundStronger than ouabain; Comparable to theophylline and isoprenaline nih.govInhibition of Na+,K+-ATPase nih.gov
Ouabain-Inhibition of Na+/K+-ATPase wikipedia.orgresearchgate.net
Theophylline-Phosphodiesterase inhibition, Adenosine (B11128) receptor blockade wikipedia.orgnih.gov
Isoprenaline-Beta-adrenergic receptor agonist wikipedia.orgguidetopharmacology.org

Synthetic Approaches and Chemical Modification Strategies for Ar L 100 Bs Analogues

General Synthetic Methodologies for Imidazo[4,5-b]pyridines and Benzimidazole (B57391) Derivatives

The synthesis of imidazo[4,5-b]pyridines and benzimidazole derivatives typically involves the cyclocondensation of a 1,2-diamine with a carboxylic acid or a related one-carbon precursor. rasayanjournal.co.insemanticscholar.org

For imidazo[4,5-b]pyridines, a common approach is the condensation-dehydration reaction of pyridine-2,3-diamine with carboxylic acids or their equivalents. nih.gov Another strategy involves condensation with aldehydes under oxidative conditions. nih.gov Microwave-assisted synthesis and conventional methods have been employed for the preparation of substituted imidazo[4,5-b]pyridines. eurjchem.comirb.hr Palladium-catalyzed reactions have also been utilized to construct the imidazo[4,5-b]pyridine core. researchgate.net

Benzimidazole derivatives are frequently synthesized through the reaction of 1,2-diamino benzenes (o-phenylenediamines) with carboxylic acids or their derivatives under various conditions, including the classic Phillips reaction. rasayanjournal.co.insemanticscholar.orgorgsyn.org Aldehydes can also be used in the presence of oxidizing agents, such as copper acetate, in the Weidenhagen reaction. semanticscholar.org Other methods involve the reaction of o-phenylenediamine (B120857) with nitriles, amidates, or orthoesters, often catalyzed by various reagents, including acids, metal salts, or ionic liquids. rasayanjournal.co.insemanticscholar.orgtandfonline.com Solvent-free mechanochemical methods, such as mortar-pestle grinding with acetic acid, have also been reported for benzimidazole synthesis, offering an environmentally friendly approach with high yields. rasayanjournal.co.intandfonline.com The synthesis can also be achieved by the reduction of o-nitroanilines in the presence of aldehydes. pcbiochemres.com

Design and Synthesis of AR-L 100 BS Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound, an imidazo[4,5-b]pyridine derivative, would involve modifications to its core structure and substituents to explore their impact on biological activity. While specific detailed synthetic routes for a wide range of this compound analogues were not extensively detailed in the search results, the general methodologies for imidazo[4,5-b]pyridines provide a basis for such synthesis.

Alkylation reactions on the nitrogen atoms of the imidazo[4,5-b]pyridine core are important pathways for creating new derivatives. mdpi.com These reactions can lead to regioisomers, with alkylation occurring at different nitrogen positions. mdpi.com For instance, alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with halogenated derivatives under phase transfer catalysis conditions has been shown to yield products alkylated at the N3 and N4 positions, and in some cases, the N1 position as well. mdpi.com

The synthesis of specific substituted imidazo[4,5-b]pyridines has been reported, for example, the preparation of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives using microwave-assisted and conventional methods. eurjchem.com The synthesis of N-alkylated 2-n-butyl-imidazo nih.govnih.govpyridine (B92270) isomers has also been described. researchgate.net

Structure-Activity Relationship (SAR) Studies for Cardiotonic Effects

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For this compound and its analogues, SAR studies focus on identifying structural features that are crucial for their cardiotonic effects.

This compound has been shown to increase the contractile state of cardiac muscle, implying a cardiotonic action. nih.gov Early investigations into imidazo[4,5-b]pyridines like this compound as inotropic agents for congestive heart failure suggested their activity might be related to phosphodiesterase inhibition. nih.gov However, further studies with this compound indicated that its cardiotonic effects were not mediated by cyclic AMP accumulation and it did not potentiate the effects of isoproterenol (B85558), suggesting a mechanism independent of typical phosphodiesterase inhibition. nih.gov

Instead, this compound was found to inhibit Na+,K+-adenosine triphosphatase (Na+,K+-ATPase) activity, an enzyme crucial for maintaining ion gradients across cell membranes and vital for cardiac function. nih.govmdpi.commdpi.com The concentration of this compound required to inhibit Na+,K+-ATPase activity in vitro was comparable to the concentration that produced cardiotonic effects in muscle tissue, suggesting this enzyme inhibition as a potential mechanism for its activity. nih.gov The inhibition of sodium pump activity in intact cardiac muscle was also observed with this compound. nih.gov

SAR studies on cardiotonic agents, in general, often focus on structural features that influence their interaction with the Na+,K+-ATPase enzyme. mdpi.commdpi.com For cardiotonic steroids, for instance, the presence of specific functional groups and the stereochemistry of the molecule are critical for their cardiac activity and binding to the sodium pump receptor. mdpi.commdpi.comfrontiersin.org While specific detailed SAR data for a wide range of this compound analogues focusing explicitly on cardiotonic effects were not found, the observed Na+,K+-ATPase inhibition by this compound suggests that structural modifications affecting this interaction would be key in SAR studies of its analogues.

Computational Chemistry and Molecular Modeling for Structural Optimization

Computational chemistry and molecular modeling play a significant role in modern drug discovery and optimization by providing insights into molecular properties, interactions, and reaction pathways. researchgate.netwikipedia.orgkth.se These methods can be used to predict the behavior of molecules and design new compounds with desired properties. bachelorsportal.com

For this compound and its analogues, computational chemistry and molecular modeling techniques can be applied to:

Predict molecular structures and properties: Methods like density functional theory (DFT) and molecular mechanics can be used to determine optimized 3D structures, electronic properties, and other physicochemical parameters of this compound and its derivatives. wikipedia.orgkth.se

Study interactions with biological targets: Molecular docking simulations can be employed to predict how this compound and its analogues might bind to target proteins, such as Na+,K+-ATPase. kth.seaimspress.com This can help understand the nature of the interactions and identify key residues involved in binding.

Analyze structure-activity relationships: Computational methods can complement experimental SAR studies by providing a theoretical basis for observed activity trends. nih.gov Quantitative structure-activity relationship (QSAR) models can be built to correlate structural descriptors with biological activity, allowing for the prediction of activity for new compounds. kth.se

Design and optimize new analogues: Based on the insights gained from structural analysis, docking studies, and SAR, computational tools can be used to design novel analogues with potentially improved activity or desired properties. bachelorsportal.com This can involve virtual screening of compound libraries or de novo design approaches.

Simulate molecular dynamics: Molecular dynamics simulations can provide information about the flexibility of molecules and their behavior in a dynamic environment, such as a cell membrane or in solution, which can be relevant for understanding their interaction with biological targets. wikipedia.orgkth.se

While specific computational studies focused solely on the structural optimization of this compound were not prominently featured in the search results, the application of these techniques is standard practice in the field of medicinal chemistry for understanding and improving the properties of lead compounds and their analogues.

Advanced Research Methodologies in Ar L 100 Bs Studies

In Vitro Assay Development and Optimization for Compound Screening

In vitro assays are fundamental tools in the initial screening and characterization of bioactive compounds like AR-L 100 BS. These assays allow for controlled studies on cells, tissues, or isolated enzymes to determine a compound's direct effects and potential mechanisms of action. For this compound, studies have utilized isolated tissue preparations, such as cat papillary muscles, to assess its concentration-dependent effects on contractility. nih.gov Such assays are crucial for establishing the potency of the compound in a controlled environment.

Assay development involves optimizing conditions to ensure sensitivity, reproducibility, and relevance to the biological question being asked. For instance, evaluating the effect of this compound on contractility in papillary muscles requires precise control of factors like buffer composition, temperature, and electrical stimulation frequency. nih.gov The use of specific antagonists, such as alpha, beta, or H2-receptor antagonists, in these in vitro settings helps to dissect the signaling pathways involved and rule out off-target effects. nih.gov

Furthermore, biochemical in vitro assays have been employed to investigate the interaction of this compound with specific enzymes. Inhibition studies on Na+,K+-adenosine triphosphatase activity in isolated canine kidney or cardiac sarcolemmal vesicles have been performed to understand a potential mechanism underlying its cardiotonic effects. nih.gov Comparing the concentration required for enzyme inhibition (IC50) with the concentration eliciting a functional response (EC50) in tissue assays provides valuable insights into the molecular targets. nih.gov Similarly, evaluating the compound's effect on phosphodiesterase activity helps to differentiate its mechanism from other inotropic agents. nih.gov

The development and optimization of these in vitro assays are critical for the efficient screening of compounds and for providing initial mechanistic information before progressing to more complex in vivo studies.

Animal Model Validation and Application in Preclinical Studies

Animal models are indispensable for evaluating the systemic effects of compounds and their potential efficacy and safety in a living organism. For this compound, preclinical studies have been conducted in various animal species to investigate its cardiotonic and hemodynamic effects.

Studies in anesthetized dogs have been used to assess the in vivo effects of this compound on parameters such as contractility, heart rate, and mean arterial blood pressure. nih.gov This allows researchers to observe the integrated physiological response to the compound. Another model mentioned in the context of evaluating positive inotropic and vasodilator effects of substances, including this compound, is the pithed guinea pig. patsnap.com This model can be characterized using known agents like ouabain (B1677812), isoprenaline, and hydralazine (B1673433) to establish a baseline for comparison. patsnap.com

Isolated heart preparations from animals like rats (both normal and with experimentally induced myocardial infarction) have also been utilized to study the direct positive inotropic effect of this compound and its interaction with other agents like isoprenaline. patsnap.com These models allow for the assessment of the compound's effects on cardiac function without the confounding influences of the systemic circulation.

The validation of animal models is crucial to ensure their relevance to the human condition being studied. While animal models provide essential in vivo data, it is important to acknowledge the potential differences in physiology and molecular pathways compared to humans, which can influence the translation of preclinical findings. Despite these differences, animal models remain a cornerstone of preclinical research for compounds affecting the cardiovascular system.

Biochemical and Biophysical Techniques for Mechanism Elucidation

Understanding the precise molecular mechanisms by which this compound exerts its effects requires the application of various biochemical and biophysical techniques.

Biochemical techniques are used to study the interactions of this compound with biological molecules and pathways. As mentioned earlier, enzyme activity assays, such as those for Na+,K+-ATPase and phosphodiesterase, are critical for identifying molecular targets. nih.gov Techniques for measuring intracellular signaling molecules, such as cyclic AMP, can help determine if these pathways are involved in the compound's activity. nih.gov

Beyond enzyme assays, a range of biochemical methods are relevant to understanding compound-protein interactions and downstream effects. These can include techniques for protein isolation and purification, various methods for protein estimation (e.g., Biuret, Lowry, and Bradford assays), and techniques to study protein structure and function. du.ac.in

Biophysical techniques provide insights into the physical properties of biological systems and how compounds interact with them. While not specifically detailed for this compound in the provided context, general biophysical techniques relevant to studying compounds affecting cell membranes or protein function include spectroscopic methods and techniques for studying molecular interactions. For instance, spectroscopic ellipsometry (SE), X-ray reflectivity (XRR), and neutron reflectivity (NR) can be used to characterize the structure and properties of biological membranes. acs.org Attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy can provide information about the vibrational modes of molecules and their interactions within a biological environment. acs.org These techniques can be applied to study how compounds like this compound might interact with cardiac cell membranes or ion pumps.

The combination of biochemical and biophysical approaches provides a more comprehensive picture of the molecular events underlying the observed biological effects of this compound.

Spectroscopic and Chromatographic Characterization of Synthesized Compounds

The rigorous characterization of this compound is essential to confirm its identity, purity, and structural integrity. Spectroscopic and chromatographic techniques play a vital role in this process.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are widely used for the separation, identification, and quantification of compounds. lcms.cz Other chromatographic techniques like paper chromatography, Thin-Layer Chromatography (TLC), ion-exchange chromatography, and gel filtration chromatography are also fundamental in the analysis and purification of chemical compounds and biological molecules. du.ac.in These techniques are crucial for ensuring the purity of synthesized this compound before it is used in biological assays.

Spectroscopic techniques provide detailed information about the molecular structure and properties of a compound. While specific spectroscopic data for this compound were not provided in the snippets, general spectroscopic methods relevant to organic molecules include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). These techniques help confirm the chemical structure, identify functional groups, and determine the molecular weight of the synthesized compound. molview.org For example, IR spectroscopy can identify characteristic functional groups, while NMR spectroscopy can provide detailed information about the arrangement of atoms within the molecule. acs.org Mass spectrometry is invaluable for determining the molecular mass and obtaining fragmentation patterns that aid in structural elucidation.

The combination of spectroscopic and chromatographic techniques ensures the quality and identity of the this compound used in research, which is critical for obtaining reliable and reproducible biological data.

Q & A

How can researchers identify gaps in existing literature to formulate focused research questions on AR-L 100 BS?

To identify gaps, conduct systematic literature reviews using academic databases (e.g., PubMed, Web of Science) and apply advanced search strategies like Boolean operators, phrase searches, and field codes . Focus on unresolved issues such as inconsistent findings in this compound's neurochemical mechanisms or its efficacy in specific dementia subtypes. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the viability of your research question .

Q. What experimental design considerations are critical for initial studies on this compound?

Prioritize reproducibility by detailing variables (e.g., dosage, administration routes), control groups, and outcome measures (e.g., behavioral assays, biomarker analysis). Follow guidelines for structured methodology sections, including raw data appendices and processed data in the main text . For in vivo studies, ensure ethical compliance (e.g., IRB approval) and rigorous participant selection criteria .

Q. How should researchers ensure data reliability when collecting behavioral or biomarker data for this compound studies?

Use triangulation (multiple data sources, e.g., sensor-based measurements and clinical evaluations) and statistical validation (e.g., inter-rater reliability tests, Cronbach’s alpha). Address instrumental errors through calibration and standardized protocols . For longitudinal studies, implement data storage systems with encryption and backup protocols .

Advanced Questions

Q. How can researchers resolve contradictions in data on this compound’s efficacy across different dementia models?

Apply root-cause analysis to distinguish biological variability (e.g., species-specific responses) from methodological inconsistencies (e.g., dosing schedules). Use meta-analytic techniques to compare effect sizes across studies and identify moderating variables . Replicate conflicting experiments under controlled conditions, ensuring transparency in raw data sharing .

Q. What strategies optimize this compound’s experimental protocols for high-throughput screening?

Adopt iterative design-of-experiments (DOE) principles to test variables (e.g., pH, temperature) systematically. Use computational modeling to predict compound interactions and prioritize in vitro assays. Validate findings through orthogonal methods (e.g., mass spectrometry for purity checks) .

Q. How can researchers integrate this compound findings with existing theories of neurochemical modulation in dementia?

Leverage structural equation modeling (SEM) to test causal pathways between this compound’s mechanisms (e.g., serotonin modulation) and clinical outcomes. Compare results to established frameworks (e.g., cholinergic hypothesis) and highlight novel contributions in discussion sections . Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Methodological & Ethical Considerations

Q. What ethical safeguards are essential for clinical trials involving this compound?

Obtain informed consent with explicit disclosure of risks (e.g., off-target effects) and anonymize participant data . For vulnerable populations (e.g., dementia patients), include legal guardians in consent processes and adhere to guidelines from regulatory bodies (e.g., FDA, EMA).

Q. How should researchers address data interpretation biases in this compound studies?

Pre-register hypotheses and analysis plans to avoid HARKing (Hypothesizing After Results are Known). Use blind data analysis and peer validation to mitigate confirmation bias . Report negative results transparently to counteract publication bias .

Q. What are best practices for synthesizing this compound research into review articles?

Follow PRISMA guidelines for systematic reviews, including rigorous inclusion/exclusion criteria and risk-of-bias assessments . Use meta-regression to explore heterogeneity and visualize data via forest plots . Differentiate primary evidence (e.g., clinical trials) from secondary interpretations .

Data Presentation & Publishing

Q. How should researchers structure manuscripts to highlight this compound’s novel contributions?

Organize results thematically (e.g., mechanistic insights vs. clinical outcomes) and use subheadings for clarity. In the discussion, contextualize findings within broader literature and explicitly state limitations (e.g., small sample sizes) . Include author contribution statements and data availability links .

Q. What are common pitfalls in presenting this compound’s statistical analyses?

Avoid overreliance on p-values; report effect sizes and confidence intervals . For multivariate data, use heatmaps or principal component analysis (PCA) to enhance interpretability . Disclose software versions and custom scripts for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.